molecular formula C12H16N2O4 B8408166 {1-[(5-Methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetic Acid

{1-[(5-Methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetic Acid

Cat. No. B8408166
M. Wt: 252.27 g/mol
InChI Key: PNYHCIMYKDDSLS-UHFFFAOYSA-N
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Patent
US08871753B2

Procedure details

Into the reaction flask was added methyl {1-[(5-methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetate (2.8 g, 10.0 mmol) and methanol (10 mL) and 3 M of sodium hydroxide in water (10 mL). The mixture was stirred at rt for 2 h. After concentration, the residue was neutralized to pH=7. The mixture was extracted with EtOAc twice. The combined organic layers were dried and concentrated to give the desired product (0.30 g, 11%). LCMS for C12H17N2O4 (M+H)+: m/z=253.1
Name
methyl {1-[(5-methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetate
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][C:16]([O:18]C)=[O:17])[CH2:11][CH2:10]2)=[O:8])[CH:3]=1.CO.[OH-].[Na+]>O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]([N:9]2[CH2:10][CH2:11][CH:12]([CH2:15][C:16]([OH:18])=[O:17])[CH2:13][CH2:14]2)=[O:8])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
methyl {1-[(5-methylisoxazol-3-yl)carbonyl]piperidin-4-yl}acetate
Quantity
2.8 g
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)N1CCC(CC1)CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc twice
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=NO1)C(=O)N1CCC(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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